molecular formula C15H13Cl2N3O2 B581676 Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1370411-44-1

Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No. B581676
M. Wt: 338.188
InChI Key: XLMNHZAOTDBGMV-UHFFFAOYSA-N
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Description

  • Safety Information : It carries warning labels (GHS06, GHS07, GHS08, GHS09) and hazard statements (H302, H315, H319, H335). Precautionary measures include avoiding inhalation, skin contact, and eye exposure .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • Synthesis of Pyrido and Thieno Pyrimidines : Compounds related to Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate have been utilized in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds are significant due to their potential as synthons for further chemical modifications, leading to a wide range of heterocyclic compounds with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Antihypertensive and Anti-ulcer Activities : Dihydropyrimidines, structurally related to the compound , have been synthesized and tested for antihypertensive and anti-ulcer activities. These studies highlight the potential therapeutic applications of such compounds, demonstrating the importance of structural modifications to enhance biological activity (Rana, Kaur, & Kumar, 2004; Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

  • Analgesic Properties : Research on the modification of the pyridine moiety in similar compounds suggests that such modifications can lead to enhanced analgesic properties. This indicates the potential for designing new analgesics based on structural analogs of Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Biological Activities and Potential Applications

  • Antimicrobial and Anti-inflammatory Activities : Thienopyrimidine derivatives, structurally similar to Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate, have been prepared and tested for antimicrobial and anti-inflammatory activities. These studies underscore the importance of such compounds in developing new therapies for infections and inflammatory conditions (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

  • Antibacterial Activity : Synthesized dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus. This highlights the potential application of these compounds in developing new antibacterial agents (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).

properties

IUPAC Name

benzyl 2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-13-11-6-7-20(8-12(11)18-14(17)19-13)15(21)22-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMNHZAOTDBGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC(=N2)Cl)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719229
Record name Benzyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

CAS RN

1370411-44-1
Record name Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2,4-dichloro-5,8-dihydro-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370411-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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